3-(5-Methylthiazol-4-yl)propanoic acid
Description
Overview of Thiazole (B1198619) Heterocycles in Contemporary Medicinal Chemistry Research
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is considered a "privileged scaffold" in medicinal chemistry. medkoo.com This designation stems from its presence in a wide array of pharmacologically active molecules and its ability to engage in various biological interactions. The thiazole nucleus is a key structural component in numerous natural products, most notably Thiamine (Vitamin B1), which is essential for nerve function. nih.gov
In synthetic drug development, the thiazole moiety is integral to a diverse range of therapeutic agents. mdpi.com Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, antifungal, and antiviral properties. mdpi.comnih.gov For instance, Sulfathiazole is an antimicrobial sulfa drug, Dasatinib is a tyrosine kinase inhibitor used in cancer therapy, and Ritonavir is an antiretroviral medication for HIV/AIDS. mdpi.commdpi.com The versatility of the thiazole ring allows medicinal chemists to modify its structure at various positions to fine-tune the pharmacological properties of a molecule, making it a focal point in the search for new and more effective therapeutic agents. nih.gov
Significance of Propanoic Acid Moieties in Bioactive Chemical Entities
The propanoic acid moiety, a three-carbon carboxylic acid, is not merely a simple organic acid but a crucial component in various biological and pharmacological contexts. In human physiology, propanoic acid (or propionate) is one of the primary short-chain fatty acids (SCFAs) produced in the colon by the gut microbiota through the fermentation of dietary fiber. idrblab.net As an SCFA, it plays a vital role in energy homeostasis, gut health, and immune system modulation. szabo-scandic.com It serves as an energy source for intestinal cells, helps maintain the integrity of the gut barrier, and exhibits anti-inflammatory properties. idrblab.netsigmaaldrich.com
Beyond its natural metabolic roles, the propanoic acid structure is a key feature in many pharmaceutical compounds. It can enhance a molecule's solubility and ability to interact with biological targets. Propanoic acid and its derivatives are utilized in various industrial applications, including as food preservatives due to their antimicrobial properties. nih.gov In drug design, the incorporation of a propanoic acid tail can significantly influence a compound's pharmacokinetic and pharmacodynamic profile.
Academic Research Context of 3-(5-Methylthiazol-4-yl)propanoic Acid and Analogous Structures
While specific academic literature on this compound is limited, extensive research has been conducted on its structural isomers and more complex analogs, highlighting the scientific interest in this class of compounds. A close analog, 3-(4-Methylthiazol-5-yl)propanoic acid , is a known chemical entity used as a heterocyclic building block in organic synthesis. sigmaaldrich.com
Table 1: Physicochemical Properties of the Analogous Compound 3-(4-Methylthiazol-5-yl)propanoic acid nih.govsigmaaldrich.com
| Property | Value |
| CAS Number | 6469-32-5 |
| Molecular Formula | C₇H₉NO₂S |
| Molecular Weight | 171.22 g/mol |
| IUPAC Name | 3-(4-methyl-1,3-thiazol-5-yl)propanoic acid |
| Physical Form | Solid |
| SMILES | CC1=C(SC=N1)CCC(=O)O |
| InChI Key | HPMBMJNAPIPXFK-UHFFFAOYSA-N |
Academic inquiry has more prominently focused on derivatives where the thiazole-propanoic acid core is further functionalized. For example, a recent study detailed the synthesis and evaluation of a series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives for their antiproliferative properties against lung cancer models. mdpi.com This research underscores the potential of such scaffolds in oncology.
The study found that the antiproliferative activity was highly dependent on the specific chemical modifications made to the core structure. mdpi.com Notably, the introduction of an oxime moiety significantly enhanced the cytotoxic activity against cancer cells, with some derivatives showing greater potency than the standard chemotherapy agent, cisplatin. mdpi.com These findings suggest that the thiazole-propanoic acid framework serves as a promising template for the development of novel anticancer agents. mdpi.com
Table 2: Summary of Research Findings on Analogous Thiazole-Propanoic Acid Derivatives mdpi.com
| Compound Class | Research Focus | Key Findings |
| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives | Anticancer Activity (Lung Cancer) | - Activity is structure-dependent. - Oxime and carbohydrazide (B1668358) derivatives showed the most promising antiproliferative effects. - Certain derivatives exhibited higher potency than cisplatin. - Identified as a promising scaffold for further development in cancer therapy. |
| 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic acids | Antimicrobial and Plant Growth Activity | - Synthesized via the Hantzsch method. - Some derivatives showed discrete antimicrobial activity. - One derivative was found to promote rapeseed growth and increase oil content. nih.gov |
This body of research on analogous structures places the relatively unstudied this compound within a scientifically significant context. The established biological potential of both the thiazole heterocycle and the propanoic acid moiety, combined with the promising results from studies on its complex analogs, suggests that it and its derivatives could be valuable subjects for future investigation in medicinal chemistry and drug discovery.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H9NO2S |
|---|---|
Molecular Weight |
171.22 g/mol |
IUPAC Name |
3-(5-methyl-1,3-thiazol-4-yl)propanoic acid |
InChI |
InChI=1S/C7H9NO2S/c1-5-6(8-4-11-5)2-3-7(9)10/h4H,2-3H2,1H3,(H,9,10) |
InChI Key |
GWNQJUIACWYTPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CS1)CCC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 3 5 Methylthiazol 4 Yl Propanoic Acid and Its Chemical Analogues
Classical Thiazole (B1198619) Synthesis Approaches Applied to Propanoic Acid Derivatives
Classical methods for thiazole synthesis remain fundamental in constructing the heterocyclic core of 3-(5-Methylthiazol-4-yl)propanoic acid and its analogues. These approaches, primarily based on the seminal work of Hantzsch, involve the condensation of key building blocks to form the thiazole ring.
Hantzsch Thiazole Synthesis for Methylthiazole Scaffolds
The Hantzsch thiazole synthesis is a cornerstone in the preparation of thiazole derivatives. nih.gov This method involves the reaction between a thioamide and an α-halocarbonyl compound. mdpi.com For the synthesis of methylthiazole scaffolds relevant to this compound, this typically involves the reaction of a thioamide with an α-halo ketone or ester bearing the required methyl and propanoic acid precursor groups.
The general mechanism commences with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the halocarbonyl compound, leading to the formation of an intermediate that subsequently cyclizes and dehydrates to yield the thiazole ring. mdpi.com A variation of this synthesis involves the reaction of thiourea with an α-halocarbonyl compound, which is a common route to 2-aminothiazoles. nih.gov
Recent advancements have focused on creating more environmentally friendly versions of the Hantzsch synthesis. For instance, one-pot, multi-component procedures have been developed using reusable catalysts like silica-supported tungstosilicic acid under conventional heating or ultrasonic irradiation, offering good to excellent yields of substituted thiazoles. bepls.com
Table 1: Examples of Hantzsch Thiazole Synthesis Conditions
| Thioamide/Thiourea | α-Halocarbonyl Compound | Catalyst/Conditions | Product Type | Yield (%) | Reference |
| Thiourea | 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Silica supported tungstosilisic acid, ultrasonic irradiation | Substituted Hantzsch thiazole derivatives | 79-90 | bepls.com |
| Thioamide | Arylglyoxals | Water, microwave irradiation | Trisubstituted thiazoles | Good to very good | bepls.com |
| N-phenyl-N-thiocarbamoyl-β-alanine | Chloroacetaldehyde | Refluxing water | 3-[Phenyl(1,3-thiazol-2-yl)amino]propanoic acid | Not specified | nih.gov |
Condensation Reactions Involving Thioamides, Thioureas, and α-Halocarbonyl Compounds
This subsection further explores the condensation reactions that are central to the Hantzsch synthesis, focusing on the versatility of the reactants. The reaction of thioamides with α-haloketones is a widely used method for preparing a variety of substituted thiazoles. nih.gov Similarly, thioureas can be condensed with α-halocarbonyl compounds to produce 2-aminothiazole (B372263) derivatives. nih.gov
The synthesis of 3-(thiazol-2-yl(p-tolyl)amino)propanoic acid derivatives has been accomplished through the Hantzsch reaction, demonstrating the applicability of this method for creating complex thiazole structures with amino and propanoic acid functionalities. lmaleidykla.lt The reaction conditions can be adapted to influence the outcome, for example, carrying out the reaction in different solvents or in the presence of various bases. nih.gov
The development of greener synthetic protocols is also evident in this area. For instance, the synthesis of 4-substituted-2-(alkylsulfanyl)thiazoles has been achieved in high yields by reacting dithiocarbamates with α-halocarbonyl compounds in water, eliminating the need for a catalyst. bepls.com
Table 2: Reactant Variations in Thiazole Synthesis via Condensation
| Sulfur-Containing Reactant | Carbonyl Reactant | Key Feature of Synthesis | Resulting Thiazole Derivative | Reference |
| Thioamide | α-Haloketone | Fundamental Hantzsch reaction | General substituted thiazoles | nih.gov |
| Thiourea | 1,2-dichloro-1-ethoxyethane | Variation of Hantzsch synthesis | 2-Aminothiazole | mdpi.com |
| Dithiocarbamates | α-Halocarbonyl compounds | Catalyst-free, in water | 4-Substituted-2-(alkylsulfanyl)thiazoles | bepls.com |
Advanced Synthetic Strategies for Functionalized Thiazole-Propanoic Acid Systems
Beyond classical methods, advanced strategies offer greater control over the synthesis of complex thiazole-propanoic acid systems, allowing for precise functionalization of the thiazole ring and modification of the side chain.
Regioselective Functionalization of the Thiazole Ring
Regioselective functionalization of the pre-formed thiazole ring is a powerful strategy for introducing substituents at specific positions. Direct C-H bond activation has emerged as a highly effective method for the arylation of thiazole derivatives, minimizing synthetic steps and waste. chemrxiv.org For instance, an air- and moisture-stable iminopyridine-based α-diimine nickel(II) complex has been successfully used for the direct C5-H bond arylation of thiazole derivatives under aerobic conditions and low catalyst loading. chemrxiv.org
Palladium-catalyzed regioselective C-H alkenylation offers another versatile approach to multifunctionalized thiazole derivatives. This method allows for the sequential introduction of different groups at the C-2, C-4, and C-5 positions, providing access to a diverse range of orthogonally substituted thiazoles. rsc.orgnih.gov Such techniques are crucial for creating analogues of this compound with varied substitution patterns for structure-activity relationship studies.
Strategic Modification of the Propanoic Acid Side Chain
Once the thiazole-propanoic acid scaffold is assembled, the propanoic acid side chain can be strategically modified to produce a variety of derivatives. Common modifications include esterification, amidation, and the formation of hydrazides. For example, 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives have been synthesized and subsequently transformed into esters, oximes, and carbohydrazides. nih.gov
The synthesis of novel thiazolyl-thiadiazole derivatives has been reported where ethyl thiazole-carboxylate precursors were hydrolyzed to the corresponding carboxylic acids. researchgate.netresearchgate.net These acids then served as key intermediates for the construction of more complex heterocyclic systems. researchgate.netresearchgate.net Such modifications of the carboxylic acid group are instrumental in developing new chemical entities with potentially enhanced biological activities.
Emerging Catalytic and Green Chemistry Principles in Thiazole Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of thiazoles to reduce the environmental impact of chemical processes. bohrium.comresearchgate.net This involves the use of green solvents, recyclable catalysts, and energy-efficient reaction conditions. bepls.com
Microwave-assisted synthesis has been shown to be an effective green method for preparing thiazole derivatives, often leading to shorter reaction times, higher yields, and simpler work-up procedures. bepls.com Similarly, ultrasonic irradiation has been employed in the Hantzsch synthesis to afford high yields of thiazoles in a more environmentally friendly manner. bepls.com
The use of water as a solvent is a key aspect of green thiazole synthesis. bepls.comresearchgate.net Several methods have been developed that utilize water as the reaction medium, avoiding the use of volatile and often toxic organic solvents. Furthermore, the development of reusable catalysts, such as nickel nanoparticles, provides a sustainable approach to the one-pot synthesis of thiazole scaffolds. acs.org
Table 3: Green Chemistry Approaches in Thiazole Synthesis
| Green Chemistry Principle | Specific Method/Catalyst | Advantages | Reference |
| Green Solvents | Use of water | Environmentally benign, readily available | bepls.comresearchgate.net |
| Energy Efficiency | Microwave irradiation, Ultrasonic irradiation | Shorter reaction times, higher yields | bepls.com |
| Recyclable Catalysts | Silica supported tungstosilisic acid, NiFe2O4 nanoparticles | Catalyst can be recovered and reused | bepls.comacs.org |
| Multi-component Reactions | One-pot synthesis | Reduced number of synthetic steps and waste generation | bepls.com |
Chemical Transformations and Derivatization Strategies of 3 5 Methylthiazol 4 Yl Propanoic Acid
Esterification and Amidation Reactions of the Carboxyl Group
The carboxylic acid moiety of 3-(5-Methylthiazol-4-yl)propanoic acid is a primary site for derivatization through esterification and amidation reactions. These transformations are fundamental in altering the compound's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, which can significantly influence its pharmacokinetic and pharmacodynamic profile.
Esterification: The conversion of the carboxyl group to an ester is typically achieved by reaction with an alcohol under acidic conditions. For instance, refluxing the parent acid with an excess of an alcohol like methanol (B129727) in the presence of a catalytic amount of a strong acid, such as sulfuric acid, yields the corresponding methyl ester. nih.gov This straightforward reaction can be applied with a variety of simple or complex alcohols to produce a library of ester derivatives. nih.gov
Amidation: The synthesis of amides from the propanoic acid derivative generally involves the activation of the carboxyl group to facilitate nucleophilic attack by an amine. Common methods include converting the carboxylic acid into a more reactive species like an acyl chloride or using coupling agents. A versatile approach involves the initial conversion of an ester derivative, such as a methyl ester, into a carbohydrazide (B1668358) through hydrazinolysis. nih.gov This is accomplished by refluxing the ester with hydrazine (B178648) hydrate (B1144303) in a suitable solvent like propan-2-ol. nih.gov The resulting hydrazide is a key intermediate that can be further reacted to form various amides or used in the synthesis of heterocyclic systems like oxadiazoles (B1248032) and triazoles. nih.gov
The table below summarizes common derivatization reactions of the carboxyl group.
| Reaction | Reagents & Conditions | Product |
| Esterification | Alcohol (e.g., Methanol), catalytic H₂SO₄, reflux | Methyl 3-(5-methylthiazol-4-yl)propanoate |
| Amidation (via hydrazide) | 1. Esterification (as above)2. Hydrazine hydrate (N₂H₄·H₂O), propan-2-ol, reflux | 3-(5-Methylthiazol-4-yl)propanehydrazide |
Reactions Facilitating Functional Group Interconversion on the Thiazole (B1198619) Ring
The thiazole ring itself offers opportunities for functional group interconversion, although its reactivity is influenced by the existing substituents. The electron-rich nature of the thiazole ring makes it susceptible to electrophilic substitution reactions. The positions on the thiazole ring exhibit differential reactivity; for many thiazoles, the order of reactivity for nucleophilic reagents is C2 > C4 > C5, while for electrophilic reagents, the C5 position is typically the most reactive, followed by C4. ias.ac.in
In the case of this compound, the C4 and C5 positions are already substituted. This leaves the C2 position as the most probable site for electrophilic attack, such as halogenation. For example, the bromination of 5-methylthiazole (B1295346) is known to yield 2-bromo-5-methylthiazole. ias.ac.in This suggests that this compound could likely be brominated at the C2 position under suitable conditions. Such a halogenated derivative serves as a valuable intermediate for further modifications, including cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds, thereby expanding the molecular diversity of the scaffold. numberanalytics.com
Synthesis of Hybrid Molecules Incorporating Diverse Heterocyclic Systems
Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool in drug discovery. This compound is an excellent starting point for creating such hybrid molecules, leveraging its carboxyl group to build additional heterocyclic rings.
The 1,2,4-triazole (B32235) ring is a common pharmacophore known for a wide spectrum of biological activities. researchgate.net A straightforward method to synthesize thiazole-triazole hybrids from this compound involves converting the acid into its corresponding acid hydrazide. nih.gov This intermediate can then undergo cyclization reactions. One common method involves reacting the acid hydrazide with an isothiocyanate to form a thiosemicarbazide (B42300) intermediate, which is then cyclized in an alkaline medium to yield a 1,2,4-triazole-3-thiol derivative. nih.gov Alternatively, coupling agents like 1-ethyl-3-(3'-dimethylaminopropyl)-carbodiimide hydrochloride (EDC) and 1-hydroxybenzotriazole (B26582) (HOBT) can be used to directly mediate the condensation of the carboxylic acid with a suitable hydrazine derivative to form the triazole ring system. researchgate.net
Thiazole-Oxadiazole Hybrids: The 1,3,4-oxadiazole (B1194373) moiety is recognized as a bioisostere for amide and ester groups and is present in many medicinally important compounds. nih.govnanobioletters.com The synthesis of thiazole-1,3,4-oxadiazole hybrids typically begins with the conversion of this compound to its acid hydrazide. jocpr.com This key intermediate can be cyclized through several methods:
Reaction with Carbon Disulfide: The acid hydrazide is reacted with carbon disulfide in the presence of a base (e.g., potassium hydroxide) to form a dithiocarbamate (B8719985) salt, which upon heating and subsequent acidification, cyclizes to form a 5-substituted-1,3,4-oxadiazole-2-thiol. nih.govnanobioletters.com
Reaction with Carboxylic Acids: The acid hydrazide can be condensed with another carboxylic acid in the presence of a dehydrating agent like phosphoryl chloride (POCl₃) to yield a 2,5-disubstituted-1,3,4-oxadiazole. jocpr.com
Thiazole-Pyrazole Hybrids: Pyrazole-containing compounds are known for their diverse pharmacological activities, including anticancer and antimicrobial effects. ekb.eg The synthesis of thiazole-pyrazole hybrids often involves the Hantzsch thiazole synthesis, where a pyrazole-containing thioamide is reacted with an α-halocarbonyl compound. nih.gov Alternatively, a thiazole moiety containing a suitable reactive group, such as an α,β-unsaturated ketone, can be reacted with hydrazine derivatives to construct the pyrazoline ring, which is a partially saturated form of pyrazole. ekb.eg
The table below outlines common synthetic strategies for these hybrid molecules starting from the parent acid.
| Hybrid System | Key Intermediate | Typical Reagents for Cyclization |
| Thiazole-Triazole | Acid Hydrazide | 1. Isothiocyanates, then base2. Hydrazinophthalazine, EDC, HOBT |
| Thiazole-Oxadiazole | Acid Hydrazide | 1. Carbon Disulfide (CS₂), KOH2. Carboxylic Acid, POCl₃ |
| Thiazole-Pyrazole | Thiazole with α,β-unsaturated ketone | Hydrazine derivatives (e.g., N₂H₄·H₂O) |
Thiazolo[3,2-a]pyrimidinones: This fused heterocyclic system is of significant interest due to its wide range of biological activities, including anti-inflammatory and antitumor properties. researchgate.net A common synthetic route involves the condensation of a 2-aminothiazole (B372263) derivative with a β-ketoester or a similar 1,3-dielectrophile. Another prevalent method is the reaction of a pyrimidine-2-thione with an α-halocarbonyl compound. researchgate.netpharmatutor.org For example, a derivative of the title compound could be functionalized to participate in such cyclization reactions to build the fused pyrimidine (B1678525) ring onto the existing thiazole core. mdpi.com
Naphthothiazoles: Fused systems incorporating a naphthalene (B1677914) ring can also be synthesized. A derivative of N-phenyl-N-thiocarbamoyl-β-alanine has been successfully reacted with 2,3-dichloro-1,4-naphthoquinone in acetic acid to produce a 3-(N-(4,9-dihydro-4,9-dioxonaphtho[2,3-d]thiazol-2-yl)-N-phenylamino)propanoic acid. nih.gov This reaction demonstrates a pathway to fuse the thiazole ring with a naphthoquinone system, creating a polycyclic, planar structure with potential for unique biological interactions. nih.gov
Structure-Guided Derivatization for Targeted Bioactivity Modulation
The strategic derivatization of this compound and related structures is often guided by the goal of enhancing a specific biological activity. Structure-activity relationship (SAR) studies are crucial in this process, providing insights into how different chemical modifications affect the compound's interaction with biological targets.
For example, in a series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, modifications were made to the acetyl group to probe for anticancer activity. nih.gov The conversion of the ketone to an oxime (-C=NOH) moiety was found to significantly enhance antiproliferative activity against A549 lung cancer cells. nih.gov This suggests that the oxime functionality plays a critical role in the compound's bioactivity, possibly through its electron-withdrawing nature or its ability to form hydrogen bonds with target enzymes. nih.gov Further derivatization of the oxime to esters and carbohydrazides allowed for fine-tuning of the molecule's properties. nih.gov
In another study, the introduction of a tert-butoxycarbonyl group onto the nitrogen of 2-arylthiazolidine-4-carboxylic acid derivatives generally improved antibacterial activity compared to the parent compounds. nih.gov The SAR analysis revealed that specific substitutions on the aryl ring, such as a 5-fluoro-2-hydroxyphenyl group, led to potent activity against P. aeruginosa. nih.govresearchgate.net These examples underscore the power of structure-guided design, where systematic chemical modifications, guided by biological testing, can lead to the identification of compounds with superior potency and selectivity. nih.govacademie-sciences.fr
The following table presents SAR findings from studies on related thiazole derivatives.
| Parent Scaffold | Modification | Biological Target/Activity | SAR Finding | Reference |
| 3-[(4-Acetylphenyl)(thiazol-2-yl)amino]propanoic acid | Conversion of acetyl group to oxime (-C=NOH) | Anticancer (A549 cells) | Oxime derivatives showed significantly higher cytotoxicity than the parent acetyl compounds. | nih.gov |
| 2-Arylthiazolidine-4-carboxylic acid | Addition of N-Boc group and substitution on aryl ring | Antibacterial | N-Boc protection enhanced activity; a 5-fluoro-2-hydroxyphenyl substituent resulted in potent activity against P. aeruginosa. | nih.gov |
| Thiazolo[3,2-a]pyrimidines | Substitution on the fused ring system | Cytotoxic & Antioxidant | A 4-chlorophenyl substituent at position 5 displayed the highest cytotoxic effect against HeLa cells. | nih.gov |
Advanced Analytical and Spectroscopic Characterization Methodologies in Chemical Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR and ¹³C NMR for Proton and Carbon Assignment
¹H NMR spectroscopy would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. The expected spectrum of 3-(5-Methylthiazol-4-yl)propanoic acid would show distinct signals for the methyl group, the two methylene (B1212753) groups of the propanoic acid chain, the thiazole (B1198619) ring proton, and the carboxylic acid proton.
¹³C NMR spectroscopy would reveal the number of different carbon environments in the molecule. Signals would be expected for the methyl carbon, the two methylene carbons, the carboxylic acid carbonyl carbon, and the carbons of the thiazole ring.
Despite the theoretical utility of these techniques, specific ¹H and ¹³C NMR spectral data, including chemical shifts (δ) and coupling constants (J), for this compound are not available in the reviewed literature.
Table 1: Expected ¹H NMR Data for this compound
| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity | Integration |
|---|---|---|---|
| -CH₃ (thiazole) | ~2.4 | Singlet | 3H |
| -CH₂-CH₂-COOH | ~2.7 | Triplet | 2H |
| -CH₂-CH₂-COOH | ~3.0 | Triplet | 2H |
| Thiazole-H | ~8.5 | Singlet | 1H |
| -COOH | >10 | Broad Singlet | 1H |
Note: This table is predictive and not based on reported experimental data.
Table 2: Expected ¹³C NMR Data for this compound
| Carbon | Expected Chemical Shift (ppm) |
|---|---|
| -CH₃ | ~15 |
| -CH₂-CH₂-COOH | ~25 |
| -CH₂-CH₂-COOH | ~30 |
| Thiazole-C4 | ~130 |
| Thiazole-C5 | ~145 |
| Thiazole-C2 | ~150 |
| -COOH | ~175 |
Note: This table is predictive and not based on reported experimental data.
Two-Dimensional (2D) NMR Techniques for Connectivity and Proximity Analysis
2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) would be invaluable in confirming the structure of this compound. COSY would establish the connectivity between the protons on the adjacent methylene groups of the propanoic acid chain. HSQC would correlate the proton signals with their directly attached carbon atoms, while HMBC would show correlations between protons and carbons over two to three bonds, confirming the attachment of the propanoic acid chain to the thiazole ring.
No experimental data from 2D NMR studies for this compound have been reported in the public domain.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (molecular formula C₇H₉NO₂S), the expected molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed at an m/z corresponding to its molecular weight (171.22 g/mol ). Characteristic fragmentation would likely involve the loss of the carboxylic acid group and cleavage of the propanoic acid chain.
Specific experimental mass spectrometry data, including the molecular ion peak and fragmentation patterns for this compound, are not documented in available scientific literature.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would be expected to show a broad absorption band for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹), a sharp and strong absorption for the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), and various C-H, C-N, and C=C stretching and bending vibrations characteristic of the thiazole ring and the alkyl chain.
A search of the literature did not yield any published experimental IR spectra or characteristic absorption peak data for this compound.
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Bond | Expected Absorption Range (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |
| Carboxylic Acid | C=O stretch | 1700-1725 |
| Alkyl | C-H stretch | 2850-2960 |
| Thiazole Ring | C=N stretch | ~1600 |
| Thiazole Ring | C=C stretch | ~1500 |
Note: This table is predictive and not based on reported experimental data.
X-ray Crystallography for Precise Solid-State Structural Determination
There are no published reports of the single-crystal X-ray structure of this compound.
Chromatographic Methods for Purity Assessment and Mixture Separation (e.g., TLC, GC)
Chromatographic techniques are essential for assessing the purity of a compound and for separating it from reaction mixtures or impurities. Thin-layer chromatography (TLC) would be used for rapid qualitative monitoring of reactions and purity, with the compound's retention factor (Rf) being dependent on the solvent system used. Gas chromatography (GC), if the compound is sufficiently volatile or can be derivatized, or high-performance liquid chromatography (HPLC), would provide quantitative information about its purity.
Specific experimental conditions or results from TLC, GC, or HPLC analyses of this compound are not available in the reviewed scientific literature.
Computational Chemistry and in Silico Investigations of 3 5 Methylthiazol 4 Yl Propanoic Acid and Its Analogues
Molecular Modeling and Conformational Analysis
Molecular modeling and conformational analysis are fundamental to understanding the three-dimensional structure of a molecule, which dictates its physical properties and biological interactions. For 3-(5-Methylthiazol-4-yl)propanoic acid, the flexibility is primarily centered around the propanoic acid side chain and its attachment to the thiazole (B1198619) ring.
The conformational landscape of this molecule is defined by the rotation around several key single bonds. The analysis of related propanoic acid derivatives shows that the conformational equilibrium can be influenced by factors such as pH and the polarity of the solvent. nih.gov In protic solvents, conformations are often close to statistical distributions (gauche/trans = 2/1), while in aprotic environments, intramolecular hydrogen bonding can strongly favor a specific gauche conformation. nih.gov
θ1 (Ring-Cα): Rotation around the bond connecting the thiazole ring to the first carbon of the propanoic acid chain.
θ2 (Cα-Cβ): Rotation around the central carbon-carbon bond of the propanoic acid chain.
θ3 (Cβ-Cγ): Rotation around the bond connecting the second carbon to the carboxylic acid group.
Studies on similar 3-phenylpropanoic acids have shown that the side chain often adopts a bent or extended conformation depending on substituents and crystal packing forces. The conformation of the propanoic acid side chain is typically described as either trans (antiperiplanar) or gauche (synclinal). Computational energy scans can map these rotational barriers to identify low-energy, stable conformers that are most likely to exist and interact with biological targets.
| Dihedral Angle | Description | Common Conformations | Controlling Factors |
|---|---|---|---|
| θ1 (C4-Cα-Cβ-Cγ) | Orientation of the propanoic chain relative to the thiazole ring | Perpendicular or Coplanar | Steric hindrance from the methyl group at position 5 |
| θ2 (Cα-Cβ-Cγ-COOH) | Central chain conformation | Gauche (~±60°), Trans (~180°) | Solvent polarity, intramolecular interactions nih.gov |
| θ3 (Cβ-Cγ-COOH-OH) | Orientation of the carboxyl group | Synperiplanar (~0°), Antiperiplanar (~180°) | Intramolecular and intermolecular hydrogen bonding |
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide detailed information about the electronic properties of a molecule, which are crucial for predicting its reactivity and interaction mechanisms. asianpubs.org For this compound and its analogues, these calculations can elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).
The thiazole ring is an electron-rich heterocyclic system, and its electronic properties are key to its function. wikipedia.org Calculations performed on various thiazole derivatives using methods like DFT (e.g., with the B3LYP functional) and semi-empirical methods (e.g., PM3) help in understanding their electronic structure. asianpubs.orgjetir.org
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of molecular stability; a larger gap implies higher stability and lower reactivity.
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface. It identifies electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. These sites are predictive of where the molecule will engage in electrophilic and nucleophilic interactions, respectively. For the title compound, the nitrogen and sulfur atoms of the thiazole ring and the oxygen atoms of the carboxyl group are expected to be regions of negative potential, making them sites for hydrogen bonding and metal coordination.
| Property | Typical Calculated Value (Arbitrary Units) | Significance |
|---|---|---|
| HOMO Energy | -6.5 to -7.5 eV | Indicates electron-donating capability; higher energy means a better donor. |
| LUMO Energy | -1.0 to -2.0 eV | Indicates electron-accepting capability; lower energy means a better acceptor. |
| HOMO-LUMO Gap | 4.5 to 6.5 eV | Correlates with chemical stability and reactivity. A larger gap suggests higher stability. |
| Dipole Moment | 2.0 to 4.0 Debye | Measures the molecule's overall polarity, influencing solubility and intermolecular forces. |
Molecular Docking Studies for Ligand-Target Interaction Profiling
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a specific protein target. scispace.com This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of ligand-receptor interactions. Thiazole derivatives have been extensively studied as inhibitors for a variety of protein targets, including kinases, enzymes, and receptors involved in cancer and infectious diseases. nih.govnih.govmdpi.com
The docking process involves:
Preparation of the Receptor and Ligand: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand, this compound, is modeled and its energy is minimized.
Grid Generation: A grid box is defined around the active site of the protein where the ligand is expected to bind.
Docking Simulation: A scoring algorithm places the ligand in various conformations within the active site and calculates a binding energy or score for each pose. More negative scores typically indicate a more favorable binding interaction. scispace.com
Analysis of Interactions: The best-scoring poses are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and amino acid residues in the active site.
For analogues of this compound, docking studies have identified crucial interactions. The thiazole ring often participates in hydrophobic or pi-cation interactions, while the propanoic acid moiety's carboxyl group is a potent hydrogen bond donor and acceptor. nih.gov
| Compound Class | Protein Target (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues | Primary Interactions |
|---|---|---|---|---|
| Thiazole Derivatives | Tubulin (e.g., Colchicine site) | -13.88 to -14.50 | Cys241, Leu255, Asn349 | Hydrogen bonds, Hydrophobic interactions nih.gov |
| 1,3,4-Thiadiazole (B1197879) Analogues | Protein Kinase G (PknG) | Not specified (Glide Score) | Glu588, Ser412, Gly410 | Hydrogen bonds scispace.com |
| Heterocyclic-linked Thiazoles | Rho6 Protein (2CLS) | -9.2 | Ser95, Glu138, Asp132 | Hydrogen bonds, Arene-cation interactions nih.gov |
| 2-oxoindolin-3-ylidene Thiazoles | VEGFR-2 | Not specified | Cys919, Asp1046, Glu885 | Hydrogen bonds, Hydrophobic interactions rsc.org |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Prediction
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. imist.ma By building a robust QSAR model, the activity of new, unsynthesized compounds can be predicted, guiding the design of more potent analogues.
The development of a QSAR model involves several steps:
Data Set Collection: A series of structurally related compounds (e.g., thiazole derivatives) with experimentally measured biological activity (e.g., IC₅₀ values) is compiled.
Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, including topological, electronic, geometric, and physicochemical properties (e.g., LogP, molecular weight, electronic energy, surface area). imist.ma
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build an equation that correlates a subset of the calculated descriptors with the observed biological activity. imist.malaccei.org
Model Validation: The predictive power of the model is rigorously tested using internal validation (e.g., cross-validation) and external validation (using a test set of compounds not included in model training). researchgate.net
For thiazole derivatives, QSAR studies have shown that descriptors related to electrostatic effects, hydrophobicity (LogP), and electronic properties (like LUMO energy) often play a significant role in determining their biological activity. imist.maresearchgate.net The resulting models can be used to screen virtual libraries of analogues of this compound to prioritize candidates for synthesis.
| Statistical Method | Example QSAR Equation | Key Statistical Parameters |
|---|---|---|
| Multiple Linear Regression (MLR) | pIC₅₀ = β₀ + β₁(Descriptor₁) - β₂(Descriptor₂) + ... | R² (Coefficient of determination): > 0.7 (indicates good fit) imist.maQ² (Cross-validated R²): > 0.6 (indicates good internal predictivity) researchgate.netR²_pred (External validation): > 0.6 (indicates good external predictivity) ufv.br |
Biological Activities and Pharmacological Potential: in Vitro Mechanistic Studies and Structure Activity Relationships
Antibacterial Activity and Mechanistic Insights (In Vitro Studies)
Thiazole-containing compounds have been the subject of numerous investigations to determine their efficacy as antibacterial agents. mdpi.com The inherent chemical properties of the thiazole (B1198619) nucleus contribute to the diverse pharmacological applications of its derivatives. biointerfaceresearch.com
Efficacy Spectrum Against Gram-Positive Bacterial Strains (e.g., S. aureus, B. subtilis, E. faecium)
While specific data for 3-(5-Methylthiazol-4-yl)propanoic acid is not available, the broader class of thiazole derivatives has demonstrated notable activity against various Gram-positive bacteria. For instance, certain novel thiazole-quinolinium derivatives have shown potent bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus. rsc.org Similarly, other synthesized thiazole derivatives have exhibited excellent antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and S. aureus. biointerfaceresearch.comnih.gov The structure-activity relationship (SAR) studies of some 2,4-disubstituted 1,3-thiazole derivatives have indicated that specific modifications to the thiazole ring can lead to significant inhibitory effects against these pathogens. nih.gov
Efficacy Spectrum Against Gram-Negative Bacterial Strains (e.g., E. coli, P. aeruginosa, K. pneumoniae)
The antibacterial activity of thiazole derivatives extends to Gram-negative bacteria. Studies have shown that certain thiazole compounds are effective against Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. biointerfaceresearch.comrsc.org For example, some 2,4-disubstituted 1,3-thiazole derivatives with nitro groups at the phenyl substituents have shown activity against E. coli. mdpi.com The amphiphilic nature of some thiazole derivatives, possessing both hydrophilic and hydrophobic components, may facilitate their penetration into bacterial cell membranes, contributing to their activity against both Gram-positive and Gram-negative bacteria. mdpi.com
Evaluation Against Multidrug-Resistant Bacterial Pathogens (In Vitro)
A significant area of research has been the evaluation of thiazole derivatives against multidrug-resistant (MDR) bacteria. The emergence of antibiotic resistance is a critical public health issue, driving the search for novel antimicrobial agents. jchemrev.com Thiazole compounds have shown promise in this area. For example, newly synthesized thiazole-quinolinium derivatives have demonstrated bactericidal action against NDM-1 Escherichia coli. rsc.org Furthermore, certain 1,3-thiazole and benzo[d]thiazole derivatives have been evaluated for their in vitro antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
Proposed Molecular Targets and Pathways of Action in Bacterial Systems
The precise molecular targets and mechanisms of action for this compound have not been elucidated. However, research on other thiazole derivatives suggests several potential pathways. One proposed mechanism involves the inhibition of bacterial cell division. Certain thiazole-quinolinium derivatives have been shown to stimulate the polymerization of the FtsZ protein in bacterial cells, which disrupts the formation of the Z-ring, a critical step in cell division. rsc.org This leads to an elongated cell morphology and ultimately, cell death. rsc.org Other potential mechanisms for thiazole derivatives include the inhibition of DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. nih.gov For sulfathiazole, a well-known thiazole-containing antibacterial, the mechanism involves the inhibition of dihydropteroate (B1496061) synthase, an enzyme crucial for the synthesis of folic acid, which is necessary for bacterial growth. jchemrev.com
Antifungal Activity and Mechanistic Insights (In Vitro Studies)
In addition to their antibacterial properties, thiazole derivatives have been widely investigated for their potential as antifungal agents, particularly against pathogenic yeasts. researchgate.netbohrium.com
Efficacy Against Pathogenic Yeasts (e.g., Candida species)
While no specific antifungal data exists for this compound, the thiazole scaffold is a component of several compounds with potent anti-Candida activity. researchgate.net A number of newly synthesized thiazole derivatives have demonstrated very strong activity against clinical isolates of Candida albicans, with minimum inhibitory concentrations (MICs) in some cases being comparable or even superior to the established antifungal agent nystatin. bohrium.comnih.gov Structure-activity relationship studies have indicated that lipophilicity can be a key factor in the antifungal efficacy of these compounds. nih.gov
The proposed mechanism of action for some antifungal thiazole derivatives involves disruption of the fungal cell wall and/or the cell membrane. bohrium.comnih.gov In vitro tests with sorbitol and ergosterol (B1671047) suggest that these compounds may interact with the structural components of the cell envelope, leading to a loss of integrity and cell death. bohrium.comnih.gov Molecular docking studies on some derivatives have suggested that they may act as non-competitive inhibitors of lanosterol (B1674476) C14α-demethylase, an important enzyme in the ergosterol biosynthesis pathway, which is a common target for azole antifungal drugs. nih.gov
Due to the lack of specific experimental data for this compound, data tables for its in vitro antibacterial and antifungal activity cannot be generated at this time.
Efficacy Against Filamentous Fungi (e.g., Aspergillus species)
No studies specifically investigating the in vitro efficacy of this compound against filamentous fungi, such as Aspergillus species, were identified in the available literature.
Investigation of Antifungal Resistance Mechanisms (In Vitro)
There is currently no available research on the in vitro investigation of antifungal resistance mechanisms to this compound.
Fungal Target Identification and Interaction Analysis
The specific fungal targets of this compound and their interaction analyses have not been reported in the current scientific literature.
Anticancer and Antiproliferative Activity (In Vitro Studies)
While direct studies on this compound are not available, research on structurally related thiazole derivatives provides insights into their potential as anticancer agents. Thiazole-containing compounds are recognized for their ability to interact with various biological targets, leading to a range of activities, including the induction of apoptosis and inhibition of tubulin polymerization. mdpi.com The thiazole scaffold is a key feature in medicinal chemistry for the development of novel therapeutics.
Derivatives of 3-aminopropanoic acid have also been explored for their anticancer properties. For instance, a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives were evaluated for their anticancer and antioxidant activities, demonstrating the potential of this structural motif. mdpi.com
Cytotoxicity Profiles in Diverse Cancer Cell Lines (e.g., Lung, Breast Carcinomas)
Studies on derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid have demonstrated structure-dependent antiproliferative activity against the A549 human lung adenocarcinoma cell line. mdpi.comnih.gov Notably, certain oxime and carbohydrazide (B1668358) derivatives of this parent compound exhibited significant cytotoxicity, with IC₅₀ values in the low micromolar range, surpassing the efficacy of the standard chemotherapeutic agent cisplatin. nih.govnih.gov
These promising derivatives also showed potent antiproliferative effects against H69 small-cell lung carcinoma cells and even anthracycline-resistant H69AR cells, highlighting their potential to overcome drug resistance. nih.govnih.gov The cytotoxic effects of these compounds were further confirmed in three-dimensional (3D) spheroid models of A549 cells, which more closely mimic the in vivo tumor microenvironment. nih.govnih.gov
Another related compound, N-(5-methyl- mdpi.comnih.govdmed.org.uathiadiazol-2-yl)-propionamide, a thiadiazole derivative, exhibited cytotoxicity against a panel of human tumor cell lines, including liver (HepG2), breast (MCF7), and lung (A549) cancer cells. dmed.org.ua The IC₅₀ values for this compound ranged from 9.4 to 97.6 μg/mL across the tested cell lines. dmed.org.ua
The table below summarizes the cytotoxic activity of selected thiazole and thiadiazole derivatives.
| Compound Class | Cell Line | Activity | Reference |
| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives (oximes) | A549 (Lung) | IC₅₀: 2.47 µM and 5.42 µM | nih.gov |
| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives | H69 (Lung) | Potent antiproliferative activity | nih.gov |
| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives | H69AR (Lung, drug-resistant) | Potent antiproliferative activity | nih.gov |
| N-(5-methyl- mdpi.comnih.govdmed.org.uathiadiazol-2-yl)-propionamide | HepG2 (Liver) | IC₅₀: 9.4 μg/mL | dmed.org.ua |
| N-(5-methyl- mdpi.comnih.govdmed.org.uathiadiazol-2-yl)-propionamide | MCF7 (Breast) | IC₅₀ in the range of 9.4–97.6 μg/mL | dmed.org.ua |
| N-(5-methyl- mdpi.comnih.govdmed.org.uathiadiazol-2-yl)-propionamide | A549 (Lung) | IC₅₀ in the range of 9.4–97.6 μg/mL | dmed.org.ua |
Modulation of Key Cellular Pathways (e.g., SIRT2, EGFR Inhibition)
In silico molecular modeling studies have suggested that derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid may interact with key cellular targets involved in cancer progression, such as human Sirtuin 2 (SIRT2) and the Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov One of the highly potent oxime derivatives was predicted to bind to both SIRT2 and EGFR through interactions with conserved amino acid residues. mdpi.comnih.gov
The dysregulation of signaling pathways involving SIRT2 and EGFR is a hallmark of various cancers. mdpi.com The potential dual-targeting ability of these thiazole derivatives suggests a mechanism for their potent anticancer effects and highlights their promise as scaffolds for developing novel anticancer agents that can modulate these critical pathways. mdpi.comnih.gov
Mechanisms of Induced Cell Death (e.g., Apoptosis, Necrosis)
The induction of apoptosis, or programmed cell death, is a key mechanism by which many anticancer agents exert their effects. nih.govbanglajol.info Thiazole-based compounds have been shown to induce apoptosis in various cancer cell lines. mdpi.com While the specific mechanisms of cell death induced by this compound have not been investigated, studies on related compounds provide some insights.
For example, certain 4-thiazolidinone (B1220212) derivatives, which share the thiazole core structure, have been demonstrated to induce apoptosis in a range of cancer cells. nih.gov Research on propanoic acid has also shown its ability to modulate the balance between apoptosis and autophagy, another form of programmed cell death, in the context of diabetes-related cellular stress. nih.gov This suggests that the propanoic acid moiety could also contribute to the induction of cell death in cancer cells.
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Other Investigated Biological Activities (In Vitro Explorations)
Antiviral Properties (In Vitro)
The thiazole scaffold is a recurring motif in the design of novel antiviral agents. nih.govresearchgate.net Although specific in vitro antiviral data for this compound is not prominent, extensive research on related structures underscores the potential of this chemical class. Thiazole derivatives have been reported to inhibit a wide array of viruses, including influenza, coronaviruses, herpes viruses, hepatitis B and C (HCV), and human immunodeficiency virus (HIV). nih.gov
The mechanism of action often involves the inhibition of key viral enzymes. For instance, certain thiazolide analogues demonstrate broad-spectrum antiviral activity. liverpool.ac.uk Studies on other heterocyclic systems with structural similarities, such as isothiazoles, have shown potent inhibition of poliovirus type 1, appearing to interfere with the early events of viral replication, including viral RNA synthesis. nih.gov Similarly, various 1,3,4-thiadiazole (B1197879) derivatives, a related class of compounds, have been synthesized and tested for antiviral activity, with some showing efficacy against both DNA and RNA viruses. nih.gov
Research into complex isatin-thiazole hybrids has yielded compounds with significant activity against viruses like influenza H1N1, herpes simplex virus 1 (HSV-1), and coxsackievirus B3 (COX-B3), with some derivatives exhibiting IC₅₀ values in the low micromolar range. mdpi.com
| Compound/Derivative Class | Target Virus | Activity (IC₅₀) | Reference |
|---|---|---|---|
| Isatin Derivative 9 (with 4,4'-sulfonyldianiline) | Influenza H1N1 | 0.0027 µM | mdpi.com |
| Isatin Derivative 5 (with benzenesulfonohydrazide) | HSV-1 | 0.0022 µM | mdpi.com |
| Isatin Derivative 4 (with benzohydrazide) | COX-B3 | 0.0092 µM | mdpi.com |
| Thiazolylhydrazone Derivative 2i | Acetylcholinesterase (AChE)* | 0.028 µM | nih.govmdpi.com |
| Thiazolide Analogue 17 (4′-ethylsulfone) | Influenza A (H1N1) | 0.14 µM | liverpool.ac.uk |
Note: AChE inhibition is relevant to neurodegenerative diseases, not antiviral activity, but is included to show the high potency achievable with thiazole derivatives.
Plant Growth Regulation (e.g., Rapeseed Growth Promotion, Seed Yield, Oil Content)
While direct studies linking this compound to rapeseed growth are scarce, the known effects of related compounds suggest a potential role. Plant growth regulators can influence various agronomic traits in winter oilseed rape, and carboxylic acids, in general, can impact soil properties and nutrient availability, thereby affecting plant development. curresweb.com Furthermore, some thiazole derivatives have been investigated for their agrochemical bioactivities, demonstrating potent antifungal activity against common plant pathogens like Botrytis cinerea, which could indirectly promote healthier crops and better yields. researchgate.net The application of growth regulators is a known strategy to manage crop development, which can impact seed yield and oil quality in rapeseed.
| Compound | Observed Effect | Organism/Application | Reference |
|---|---|---|---|
| N-Acetyl-Thiazolidine-4-carboxylic acid (NATCA) | Promotes seed germination, enhances root/shoot growth, improves stress resistance, boosts crop yield. | General Agriculture | awiner.com |
| 2-(5-bromo-2-hydroxy-phenyl)-thiazolidine-4-carboxylic acid (BHTC) | Induces disease resistance; enhances root growth at low doses (hormesis). | Arabidopsis | nih.gov |
| Thiazole-carbohydrazide derivatives | Inhibitory action against plant fungal strains (e.g., Botrytis cinerea). | Agrochemical | researchgate.net |
Comprehensive Structure-Activity Relationship (SAR) Analysis in Biological Contexts
The biological activity of thiazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring and its side chains. globalresearchonline.net
Influence of Substituents on the Thiazole Ring (Positions 2, 4, 5)
The substitution pattern on the thiazole ring is critical for modulating biological activity.
Position 2: This position is frequently modified in drug design. The presence of an amino group at C2 is a common feature in many active thiazoles. Modifications at this position, such as the attachment of various aromatic and heterocyclic fragments, significantly impact the resulting pharmacological profile.
Position 4: Substituents at the C4 position play a crucial role in potency and selectivity. For instance, in a series of 2-(3-pyridyl)-4,5-disubstituted thiazoles, it was found that increasing the size of the substitution at position 4 led to a decrease in antimicrobial activity. nih.gov The presence of a phenyl group at C4 is common, and its own substitution pattern (e.g., with electron-withdrawing groups like halogens) can further enhance activity. nih.gov
Position 5: Similar to position 4, the substituent at C5 is vital. The methyl group in this compound is significant. Studies on related benzothiazoles have shown that a methyl group at the 5th or 6th position can increase the potency of antiviral compounds. mdpi.com In other studies on 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones, the 5-methylthiazole (B1295346) moiety was integral to the observed anti-inflammatory activity. mdpi.com SAR studies have also revealed that increasing the substituent size at C5 can diminish antimicrobial effects. nih.gov
Effect of the Propanoic Acid Chain and Its Modifications
The propanoic acid side chain at position 4 is a key determinant of the molecule's properties, including its polarity, solubility, and potential interactions with biological targets. Carboxylic acid groups can act as hydrogen bond donors and acceptors, forming critical interactions with receptor sites.
In studies of 3-(thiazol-2-ylamino)propanoic acid derivatives, modifications to this chain were shown to be pivotal for biological activity. nih.gov For example, converting the carboxylic acid to other functional groups like carbohydrazides or oximes resulted in a significant enhancement of antiproliferative activity against cancer cell lines. nih.gov This suggests that the terminal group of the three-carbon chain is a critical site for modification to tune the compound's potency. Furthermore, research on 4-thiazolidinones showed that the introduction of a propionic or succinic acid moiety at the N3 position resulted in compounds with marked antiviral activity against the Varicella-Zoster virus (VZV). researchgate.net This highlights the favorable role of a carboxylic acid-containing side chain in conferring antiviral properties.
Contribution of Aromatic and Heterocyclic Fragments to Overall Bioactivity
The core this compound is a relatively simple structure. In drug discovery, such core scaffolds are often elaborated with additional aromatic and heterocyclic fragments to enhance potency, selectivity, and pharmacokinetic properties.
Future Research Directions and Prospects for Thiazole Propanoic Acid Systems
Rational Design and Synthesis of Novel Scaffolds with Enhanced Selectivity
The future of developing thiazole-propanoic acid systems lies in the rational design of new molecules with high potency and selectivity for specific biological targets. Modern drug design increasingly employs computational and structure-based methods to predict how a molecule will interact with a target protein. For thiazole (B1198619) derivatives, this involves identifying key pharmacophores—the essential structural features required for biological activity.
Future synthetic strategies will likely focus on:
Scaffold Morphing: This involves making subtle changes to the core thiazole-propanoic acid structure to improve its binding affinity and pharmacokinetic properties. For example, altering the substitution patterns on the thiazole ring can dramatically influence activity. nih.gov Structure-activity relationship (SAR) studies are crucial in this process, revealing that even small modifications, such as the addition of a hydroxyl or methoxy group to an attached phenyl ring, can enhance a compound's anticancer effects. ijper.orgnih.gov
Pharmacophore Hybridization: This approach combines the thiazole-propanoic acid scaffold with other known bioactive molecules to create hybrid compounds with potentially synergistic or novel activities. For instance, integrating fragments known to interact with specific enzyme active sites can guide the synthesis of highly selective inhibitors.
Advanced Synthesis Techniques: The classic Hantzsch synthesis remains a primary method for creating the thiazole ring. researchgate.net Future work will likely leverage more advanced and efficient synthetic methodologies to create diverse libraries of thiazole-propanoic acid derivatives for high-throughput screening. mdpi.com
Advanced Multi-Targeting Strategies in Modern Drug Discovery Research
Complex diseases like cancer often involve multiple biological pathways. Drugs that can simultaneously modulate several targets, known as multi-target inhibitors, can offer improved efficacy and a lower likelihood of drug resistance. The structural versatility of the thiazole scaffold makes it an ideal platform for developing such agents. frontiersin.org
A promising future direction is the design of thiazole-propanoic acid derivatives that act as dual- or poly-pharmacological agents. Research has already shown the potential of thiazole-based compounds to dually inhibit key cancer-related proteins like EGFR and VEGFR-2 or SIRT2 and EGFR. nih.govfrontiersin.org This strategy is particularly relevant for cancer therapy, where inhibiting pathways involved in cell proliferation, angiogenesis, and survival simultaneously can lead to more robust therapeutic outcomes. nih.gov The propanoic acid group can be strategically modified to interact with a secondary binding site on a target or a completely different protein, thereby enabling this multi-targeting approach.
| Thiazole Derivative Type | Targeted Pathways/Proteins | Potential Therapeutic Application |
| Coumarin-Thiazole Hybrids | EGFR/VEGFR-2 | Cancer |
| Phenyl-Thiazole-Propanoic Acids | SIRT2/EGFR | Lung Cancer |
| Aminothiazole Derivatives | Tubulin Polymerization | Cancer |
| Thiazole-based compounds | PI3K/mTOR | Cancer |
Exploration of Uncharted Biological Pathways and Therapeutic Indications
The known biological activities of thiazole derivatives are extensive, ranging from anticancer and antimicrobial to anti-inflammatory and antidiabetic effects. mdpi.comresearchgate.net However, the full spectrum of their biological interactions is likely far broader. Future research should aim to explore novel mechanisms of action and identify new therapeutic targets for thiazole-propanoic acid systems.
Key areas for exploration include:
Metabolic Pathways: Some thiazole derivatives have been found to inhibit enzymes crucial for cancer cell metabolism, such as glucose-6-phosphate dehydrogenase (G6PD). mdpi.com Investigating the impact of thiazole-propanoic acids on tumor metabolism could open new avenues for cancer treatment.
Cell Migration and Metastasis: Recent studies have identified thiazole compounds that inhibit cancer cell migration and invasion without causing cytotoxicity, suggesting a potential role in preventing metastasis. nih.gov This represents a significant shift from traditional cytotoxic chemotherapy and could address a major cause of cancer-related mortality.
Neurodegenerative Diseases: Given the ability of some heterocyclic compounds to cross the blood-brain barrier and modulate CNS targets, the potential of thiazole-propanoic acids in treating neurodegenerative diseases like Alzheimer's or Parkinson's remains an intriguing, yet underexplored, area. bohrium.com
Antimicrobial Resistance: As antibiotic resistance becomes a growing global threat, designing novel thiazole-propanoic acids that target new bacterial pathways or inhibit resistance mechanisms like efflux pumps is a critical research priority. nih.gov
Conceptual Development of Advanced Delivery Systems for Targeted Action
The therapeutic efficacy of a drug is often limited by its poor solubility, rapid clearance from the body, or non-specific toxicity. Advanced drug delivery systems can overcome these challenges by ensuring the drug reaches its target tissue in sufficient concentration while minimizing exposure to healthy cells. For thiazole-propanoic acid systems, particularly in cancer therapy, targeted delivery is a key prospect.
Future research in this area will likely involve:
Nanoformulations: Encapsulating thiazole derivatives within nanoparticles (e.g., liposomes, polymeric nanoparticles, or chitosan-based carriers) can improve their solubility, stability, and pharmacokinetic profile. These nanocarriers can be designed for passive targeting, accumulating in tumor tissues through the enhanced permeability and retention (EPR) effect.
Active Targeting: Nanoparticles can be further functionalized with ligands (such as antibodies or peptides) that bind to receptors overexpressed on cancer cells. This "active targeting" strategy can significantly enhance drug accumulation at the tumor site, increasing efficacy and reducing side effects.
Stimuli-Responsive Systems: Developing delivery systems that release the thiazole-propanoic acid drug in response to specific stimuli within the tumor microenvironment (e.g., lower pH or specific enzymes) offers another layer of targeting and control.
Translational Research Perspectives towards Pre-clinical Development
Moving a promising compound from the laboratory to the clinic is a complex process that requires rigorous preclinical evaluation. For the thiazole-propanoic acid class, future translational research must bridge the gap between initial discovery and clinical application.
Key steps in the preclinical development pipeline for these compounds will include:
In Vivo Efficacy Studies: Promising candidates identified in cell-based assays must be tested in animal models of disease (e.g., tumor xenografts in mice) to confirm their therapeutic effect in a living organism.
Pharmacokinetic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is essential. Studies have shown that heterocyclic analogs like thiazoles can be optimized to achieve high oral bioavailability. researchgate.net
Toxicology and Safety Pharmacology: Comprehensive safety studies are required to identify any potential toxicities and to establish a safe dose range for first-in-human trials. This includes assessing effects on major organ systems.
Biomarker Identification: Identifying biomarkers that can predict which patients are most likely to respond to a particular thiazole-propanoic acid derivative will be crucial for designing successful clinical trials and for the eventual implementation of personalized medicine.
The journey from a promising molecular scaffold to a clinically effective drug is long and challenging. However, the versatility of the thiazole-propanoic acid system, combined with modern drug discovery and development strategies, positions this class of compounds as a highly promising area for future therapeutic innovation.
Q & A
Basic Question: What are the standard synthetic routes for 3-(5-Methylthiazol-4-yl)propanoic acid, and how are intermediates characterized?
Answer:
The compound is typically synthesized via condensation reactions using thiazole precursors. For example:
- Step 1: React 3-chloropentane-2,4-dione with acetone under reflux (4 hours), followed by aqueous sodium acetate addition and stirring .
- Step 2: Functionalize the thiazole core with aromatic aldehydes (e.g., cinnamoyl or fluorophenyl derivatives) at 80°C in NaOH, then isolate via recrystallization .
Characterization Methods:
| Technique | Key Data Points | Purpose |
|---|---|---|
| 1H/13C NMR | Singlets at 2.17 ppm (CH3C=N), 9.02 ppm (NNH) | Confirm substituent connectivity |
| IR Spectroscopy | Bands at ~1702 cm⁻¹ (C=O stretch) | Identify carbonyl groups |
| Elemental Analysis | ≤0.3% deviation from calculated C/H/N | Verify purity and composition |
Advanced Question: How can reaction conditions be optimized to improve yield in thiazole-propanoic acid derivatives?
Answer:
Key variables include:
- Catalyst Selection: Glacial acetic acid enhances condensation efficiency (e.g., phenylhydrazine reactions) .
- Temperature Control: Reflux (∆) for 4–5 hours ensures complete cyclization .
- Purification: Recrystallization from methanol or propanol increases purity (>95%) .
Example Optimization Table:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Time | 4–6 hours | ↑ Yield by 15% |
| Solvent | Methanol/Acetic Acid | ↑ Purity |
| Cooling Rate | Gradual (0.5°C/min) | Avoids crystal defects |
Basic Question: What spectroscopic techniques are critical for confirming the structure of thiazole-propanoic acid derivatives?
Answer:
- 1H NMR: Aromatic protons (6.6–7.2 ppm) and methyl groups (2.1–2.3 ppm) validate substituent positions .
- 13C NMR: Peaks at 15–25 ppm (alkyl carbons) and 160–180 ppm (C=O) confirm backbone integrity .
- Mass Spectrometry (MS): Molecular ion peaks (e.g., m/z 295 for acetyl derivatives) verify molecular weight .
Advanced Question: How can contradictory spectral data (e.g., unexpected NMR peaks) be resolved during structural analysis?
Answer:
- 2D NMR (COSY, HSQC): Resolve overlapping signals by correlating 1H-1H and 1H-13C couplings .
- Isotopic Labeling: Use deuterated solvents to distinguish exchangeable protons (e.g., NH or OH groups).
- Comparative Analysis: Cross-reference with published spectra of analogous compounds (e.g., 3-((5-Cinnamoyl-4-methylthiazol-2-yl) derivatives) .
Basic Question: What safety protocols are recommended for handling thiazole-propanoic acid derivatives?
Answer:
- Storage: Keep in dry, airtight containers at 2–8°C to prevent hydrolysis .
- Exposure Mitigation: Use fume hoods (P201, P210) and PPE (gloves, goggles) during synthesis .
- Spill Management: Neutralize with sodium bicarbonate and dispose via licensed waste handlers (P501) .
Advanced Question: How can structure-activity relationship (SAR) studies guide the design of bioactive thiazole-propanoic acid analogs?
Answer:
- Substituent Variation: Introduce electron-withdrawing groups (e.g., -F, -Cl) at the 5-position of the thiazole ring to enhance antimicrobial activity .
- Backbone Modification: Replace propanoic acid with propenoic acid to improve solubility and bioavailability .
SAR Example Table:
| Derivative | R Group | Bioactivity (MIC, µg/mL) |
|---|---|---|
| Compound 25 | 4-Fluorophenyl | 12.5 (vs. S. aureus) |
| Compound 26 | 4-Chlorophenyl | 6.25 (vs. E. coli) |
Advanced Question: What analytical strategies address purity discrepancies in synthesized batches?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
